The synthesis of AM-211 involves several steps that typically include the formation of key intermediates followed by coupling reactions. The main synthetic route includes:
Technical details regarding the reaction conditions, such as temperature, solvent, and catalysts used, are crucial for optimizing yield and purity during synthesis .
AM-211's molecular structure can be depicted as follows:
The molecular weight of AM-211 is approximately 500.51 g/mol, and it has a complex three-dimensional structure that influences its biological activity .
AM-211 participates in various chemical reactions, primarily involving:
These reactions are crucial for understanding both its pharmacodynamics and pharmacokinetics .
The mechanism of action for AM-211 involves:
Data from pharmacological studies indicate that AM-211 effectively reduces eosinophil activation and other inflammatory markers in animal models .
AM-211 exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications .
AM-211 has several scientific uses, including:
AM-211 (chemical name: [2'-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4'-trifluoromethyl-biphenyl-3-yl]-acetic acid) is a potent and selective antagonist of the prostaglandin D₂ (PGD₂) receptor type 2 (DP2/CRTh2). This G protein-coupled receptor (GPCR), encoded by the PTGDR2 gene on chromosome 11q12.2, is distinct from other prostanoid receptors due to its structural homology with chemotactic factor receptors (29% identity with C5a and formyl peptide receptors) [4]. DP2 activation by PGD₂ or its metabolites (e.g., 13,14-dihydro-15-keto-PGD₂) triggers Giα-mediated inhibition of adenylyl cyclase, β-arrestin recruitment, and Gβγ-dependent phospholipase C activation. This cascade elevates intracellular calcium, activates protein kinase C, and induces chemotaxis in eosinophils, basophils, and Th2 lymphocytes—key drivers of allergic inflammation [4] [6].
AM-211 exhibits nanomolar affinity for human DP2 (Ki undisclosed) and cross-reactivity with murine, rat, and guinea pig homologs, enabling robust preclinical evaluation [1]. Its selectivity profile is critical:
| Species | Affinity (Kᵢ, nM) | Assay Type |
|---|---|---|
| Human | Not reported | GTPγS binding |
| Mouse | High affinity | Membrane radioligand |
| Rat | High affinity | Competitive binding |
| Guinea pig | High affinity | Whole-cell inhibition |
The therapeutic relevance of AM-211 stems from its disruption of DP2-mediated allergic pathways:
The exploration of DP2 antagonists originated from efforts to mitigate PGD₂'s role in allergic diseases. Early candidates like ramatroban (a dual TP/DP2 antagonist) demonstrated clinical efficacy in allergic rhinitis but lacked selectivity, driving demand for DP2-specific agents [4] [6]. Key milestones include:
| Compound | Structural Class | Key Limitations | AM-211 Advantages |
|---|---|---|---|
| Ramatroban | Indole propionic acid | Dual TP/DP2 antagonism | DP2 selectivity (>100-fold) |
| OC000459 | Tetrahydroquinoline | Low bioavailability (rat) | High oral bioavailability |
| Fevipiprant | Biaryl carboxylic acid | Moderate accumulation | Linear PK, dose-proportional exposure |
AM-211’s efficacy was validated in established animal models of allergic inflammation:
These studies positioned AM-211 as a candidate for clinical evaluation in asthma and allergic disorders, aligning with the broader shift toward targeted immunomodulation [1] [8].
| Disease Model | Species | Key Efficacy Endpoint | Potency (ED₅₀/Effective Dose) |
|---|---|---|---|
| Allergic lung inflammation | Guinea pig | ↓ Eosinophil infiltration | 10 mg/kg (oral) |
| Allergic rhinitis | Mouse | ↓ Nasal IL-4, IL-5 | 30 mg/kg (oral) |
| Pharmacodynamic leukocytosis | Guinea pig | ↓ Blood leukocyte count | 3 mg/kg (oral) |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5